4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with dichlorophenoxy, methoxy, and methylsulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorophenol, methoxyacetic acid, and thiourea.
Formation of Intermediate: The first step involves the reaction of 2,4-dichlorophenol with methoxyacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an intermediate ester.
Cyclization: The intermediate ester undergoes cyclization with thiourea under basic conditions (e.g., sodium ethoxide) to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, bases like K₂CO₃
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidines
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate
Uniqueness
4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. The combination of dichlorophenoxy, methoxy, and methylsulfanyl groups provides a distinct profile that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBOVTBVHWMHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=C(C=C(C=C2)Cl)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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